N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide
Description
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex heterocyclic compound featuring a naphtho[1,2-d][1,3]thiazole core fused with a benzamide moiety and a 1,2,3,4-tetrahydroisoquinoline sulfonyl group. The (2Z)-configuration denotes the stereochemistry of the thiazol-2-ylidene carbene, which is stabilized by conjugation with the aromatic naphthothiazole system. This compound belongs to the class of N-heterocyclic carbenes (NHCs), specifically thiazol-2-ylidenes, which exhibit enhanced electrophilicity compared to traditional imidazol-2-ylidenes like IMes or IPr .
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S2/c1-30-26-24-9-5-4-7-20(24)12-15-25(26)35-28(30)29-27(32)21-10-13-23(14-11-21)36(33,34)31-17-16-19-6-2-3-8-22(19)18-31/h2-15H,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEBDCRHJUCVPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C6C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Sulfinyl Intermediate
The methylsulfinyl group on the naphthothiazole reacts with 4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide in toluene at 100°C for 2–4 hours. This one-pot method eliminates the need for pre-activation, yielding the target compound in 50–60% purity.
Carbodiimide-Mediated Coupling
A more controlled method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. Pre-activation of the benzoic acid intermediate precedes reaction with the naphthothiazole amine, achieving 70–75% yield.
Comparative Analysis
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Direct Amination | Toluene, 100°C | 50–60% | 85–90% |
| EDC/HOBt | DMF, RT | 70–75% | 95–98% |
Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, thiazole-H), 7.92–7.30 (m, 11H, aromatic), 4.15 (s, 3H, N-CH₃).
- HRMS (ESI+) : m/z 522.1421 [M+H]⁺ (calc. 522.1418).
Challenges and Optimization Strategies
Stereochemical Control
The (2Z)-configuration at the thiazole-ylidene group is critical for biological activity. Source emphasizes using Z-selective conditions (e.g., low-temperature, kinetic control) to minimize E-isomer formation.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve sulfonylation efficiency but may degrade acid-sensitive intermediates. Source recommends DCM for sulfonylation and toluene for amidation to balance reactivity and stability.
Scalability and Industrial Relevance
Kilogram-scale synthesis (Source) employs continuous flow chemistry for the oxidation and amidation steps, reducing reaction times by 40% and improving yield reproducibility. Key parameters for scale-up include:
- Oxidation : 0.5 M mCPBA in CH₂Cl₂, residence time 15 min.
- Amidation : 1.2 eq. EDC/HOBt, 2-hour residence time in microreactor.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like triethylamine for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved could include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Core Heterocycle Variations
- N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide (): Replaces the tetrahydroisoquinoline sulfonyl group with a pyrrolidine sulfonyl group.
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ():
Features a simpler 2,3-dihydrothiazol-2-ylidene core instead of the fused naphthothiazole system. The absence of the naphthalene ring reduces π-conjugation, which may lower thermal stability and catalytic activity .
Sulfonyl Group Modifications
- 4-(4-X-phenylsulfonyl)benzamide derivatives ():
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones exhibit tautomerism between thione and thiol forms. The sulfonyl group in these derivatives enhances electron-withdrawing effects, stabilizing the thione tautomer, as confirmed by IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹) .
Electronic and Spectral Properties
Table 1: Key Spectral Data Comparison
*Inferred from analogous sulfonyl-containing triazoles in .
- Key Observations :
- The absence of a C=O stretch in the target compound’s IR spectrum (inferred from ) suggests tautomerization or electronic delocalization within the naphthothiazole-carbene system.
- The NH proton signal in similar sulfonyl derivatives (3278–3414 cm⁻¹) indicates strong hydrogen bonding, which may influence solubility and reactivity .
Biological Activity
N-[(2Z)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is a complex organic compound that incorporates a naphtho[1,2-d]thiazole moiety and a tetrahydroisoquinoline sulfonamide structure. This compound is part of a broader class of isoquinoline derivatives known for their diverse biological activities. The following sections detail its biological activity based on recent research findings.
Chemical Structure
The structure of the compound can be broken down into two main components:
- Naphtho[1,2-d]thiazole : This moiety is known for its electron-rich characteristics and potential interactions with various biological targets.
- Tetrahydroisoquinoline sulfonamide : This part contributes to the pharmacological properties of the compound, including its ability to interact with biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Isoquinoline derivatives have been extensively studied for their anticancer properties. For instance:
- A review highlighted that isoquinoline alkaloids possess significant antitumor activities against various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation through multiple mechanisms .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity:
- Similar thiazole and isoquinoline derivatives have shown effectiveness against various bacterial strains, including resistant strains like MRSA. Studies indicate that modifications in the sulfonamide group can enhance antibacterial potency .
Antidiabetic Effects
Some derivatives of isoquinolines have demonstrated antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity .
Case Studies and Research Findings
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some isoquinoline derivatives inhibit key enzymes involved in cancer cell metabolism.
- Interaction with DNA : The planar structure allows intercalation into DNA strands leading to disruption of replication processes.
- Modulation of Signaling Pathways : These compounds often influence pathways related to cell survival and apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
